Cas no 1217613-78-9 ((S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride)

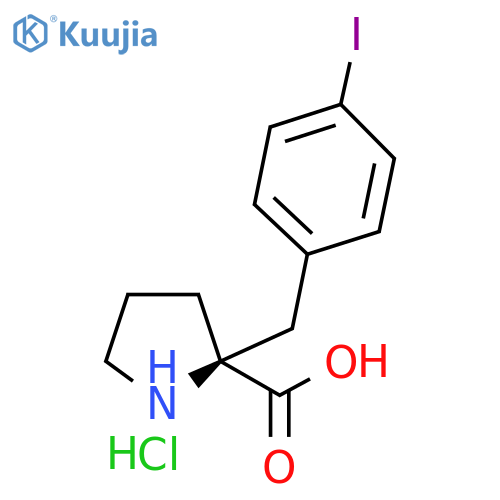

1217613-78-9 structure

商品名:(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS番号:1217613-78-9

MF:C12H15ClINO2

メガワット:367.610474824905

MDL:MFCD06796819

CID:1032816

PubChem ID:45026914

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- (S)-alpha-(4-iodobenzyl)-proline-HCl

- (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid,hydrochloride

- (S)-Alpha-(4-iodo-benzyl)-ProHCl

- (S)-ALPHA-(4-IODO-BENZYL)-PROLINE-HCL

- (S)-a-(4-Iodobenzyl)proline·HCl

- (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

- 2-(4-Iodobenzyl)-D-proline hydrochloride

- CS-0442595

- MFCD06796819

- 2-[(4-Iodophenyl)methyl]-D-proline--hydrogen chloride (1/1)

- DTXSID10661606

- AKOS016844101

- 1217613-78-9

- (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylicacidhydrochloride

- F15181

- (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

-

- MDL: MFCD06796819

- インチ: 1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1

- InChIKey: INTFYFSQQIYZNP-YDALLXLXSA-N

- ほほえんだ: [C@@]1(CCCN1)(CC1=CC=C(C=C1)I)C(O)=O.Cl

計算された属性

- せいみつぶんしりょう: 366.98400

- どういたいしつりょう: 366.98360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- PSA: 49.33000

- LogP: 3.17130

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride セキュリティ情報

- ちょぞうじょうけん:2-8°C

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S079425-100mg |

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

1217613-78-9 | 100mg |

$ 850.00 | 2022-06-03 | ||

| abcr | AB389306-500mg |

(S)-alpha-(4-Iodo-benzyl)-proline-HCl; . |

1217613-78-9 | 500mg |

€290.40 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513262-1g |

(S)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

1217613-78-9 | 98% | 1g |

¥8320.00 | 2024-08-09 | |

| TRC | S079425-50mg |

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

1217613-78-9 | 50mg |

$ 510.00 | 2022-06-03 | ||

| Chemenu | CM198319-1g |

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

1217613-78-9 | 95% | 1g |

$439 | 2021-06-09 | |

| abcr | AB389306-1g |

(S)-alpha-(4-Iodo-benzyl)-proline-HCl; . |

1217613-78-9 | 1g |

€409.30 | 2024-07-24 | ||

| abcr | AB389306-500 mg |

(S)-alpha-(4-Iodo-benzyl)-proline-HCl |

1217613-78-9 | 500 mg |

€382.00 | 2023-07-19 | ||

| abcr | AB389306-1 g |

(S)-alpha-(4-Iodo-benzyl)-proline-HCl |

1217613-78-9 | 1 g |

€637.00 | 2023-07-19 | ||

| Chemenu | CM198319-1g |

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

1217613-78-9 | 95% | 1g |

$439 | 2023-11-22 | |

| Alichem | A109008519-1g |

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

1217613-78-9 | 95% | 1g |

$507.60 | 2023-09-04 |

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1217613-78-9 ((S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217613-78-9)(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

清らかである:99%

はかる:1g

価格 ($):481.0